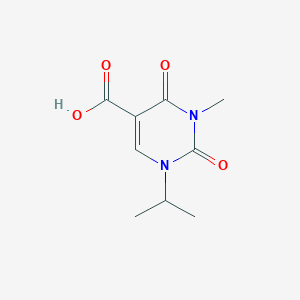![molecular formula C19H27N3O4 B14877717 3-cyclohexyl-1-(2-morpholino-2-oxoethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14877717.png)
3-cyclohexyl-1-(2-morpholino-2-oxoethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-1-(2-morpholino-2-oxoethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a cyclohexyl group, a morpholino group, and a cyclopenta[d]pyrimidine core
Preparation Methods
The synthesis of 3-cyclohexyl-1-(2-morpholino-2-oxoethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione involves multiple steps, typically starting with the preparation of the cyclopenta[d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The introduction of the cyclohexyl and morpholino groups is usually accomplished through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The cyclohexyl and morpholino groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-cyclohexyl-1-(2-morpholino-2-oxoethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and morpholino groups play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 3-cyclohexyl-1-(2-morpholino-2-oxoethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione stands out due to its unique structural features and potential applications. Similar compounds include:
- 1-cyclohexyl-3-(2-morpholinoethyl)-2-thiourea
- 3-cyclohexyl-1-(2-morpholino-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which influence their respective applications and mechanisms of action.
Properties
Molecular Formula |
C19H27N3O4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-cyclohexyl-1-(2-morpholin-4-yl-2-oxoethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H27N3O4/c23-17(20-9-11-26-12-10-20)13-21-16-8-4-7-15(16)18(24)22(19(21)25)14-5-2-1-3-6-14/h14H,1-13H2 |
InChI Key |
FDUYSCAFPHOGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B14877638.png)
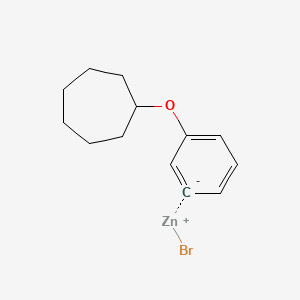
![(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-en-1-one](/img/structure/B14877655.png)
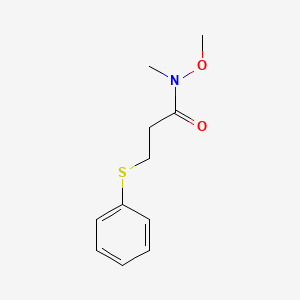
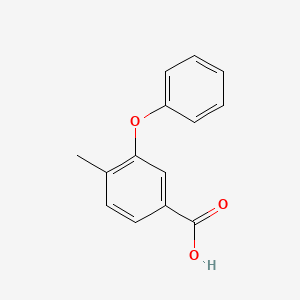
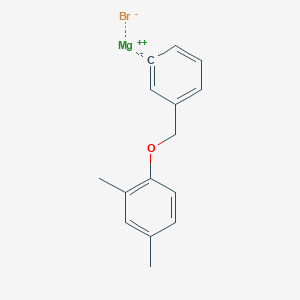
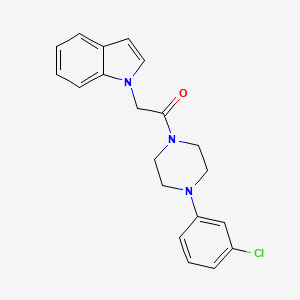

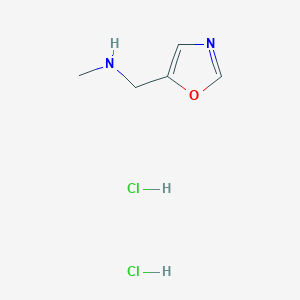
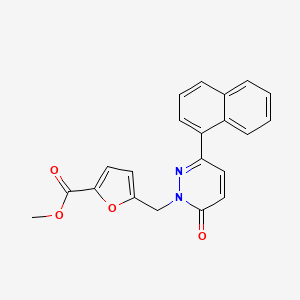

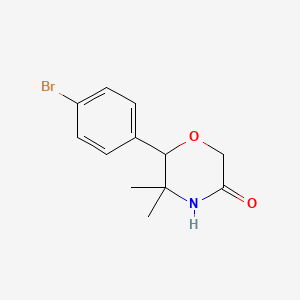
![3-Phenylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14877703.png)
